molecular formula C19H24N4S2 B14000479 1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea CAS No. 52420-80-1

1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea

Cat. No.: B14000479
CAS No.: 52420-80-1
M. Wt: 372.6 g/mol
InChI Key: NWDCVSVUPSSRAM-UHFFFAOYSA-N
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Description

1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea is a complex organic compound with the molecular formula C19H24N4S2. It is a thiourea derivative, characterized by the presence of a thiourea group (NH-C=S-NH) attached to a phenyl group and a pentyl chain with a phenylcarbamothioylamino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea typically involves the reaction of phenyl isothiocyanate with an appropriate amine. One common method is the condensation of phenyl isothiocyanate with 5-aminopentylamine in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the thiourea derivative .

Industrial Production Methods

Industrial production of thiourea derivatives often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the desired product. Techniques such as recrystallization, column chromatography, and distillation are commonly employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction of the thiourea group can lead to the formation of amines.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or metal cofactors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea is unique due to its specific structural features, including the pentyl chain and phenylcarbamothioylamino substituent.

Properties

CAS No.

52420-80-1

Molecular Formula

C19H24N4S2

Molecular Weight

372.6 g/mol

IUPAC Name

1-phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea

InChI

InChI=1S/C19H24N4S2/c24-18(22-16-10-4-1-5-11-16)20-14-8-3-9-15-21-19(25)23-17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H2,20,22,24)(H2,21,23,25)

InChI Key

NWDCVSVUPSSRAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCCCCCNC(=S)NC2=CC=CC=C2

Origin of Product

United States

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